

Application Notes: 3-Methoxypyridine-2-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Methoxypyridine-2-carboxylic acid

Cat. No.: B098498

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Introduction

3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery.^{[1][2]} Its structure, featuring a pyridine core substituted with a carboxylic acid and a methoxy group, provides key functional handles for synthetic elaboration. The pyridine ring is a well-established "privileged scaffold" in pharmacology, present in numerous approved drugs, while the carboxylic acid and methoxy groups offer sites for modification to modulate physicochemical properties and target interactions.^[3] This document outlines the key applications, experimental protocols, and synthetic utility of **3-Methoxypyridine-2-carboxylic acid** for researchers in drug development.

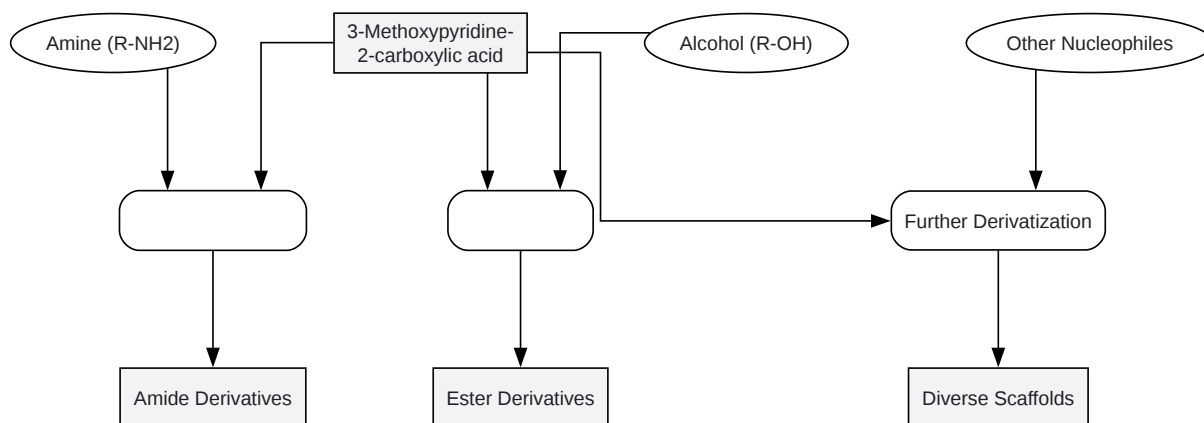
Chemical and Physical Properties

The fundamental properties of **3-Methoxypyridine-2-carboxylic acid** are summarized below. This data is essential for planning synthetic reactions, including solvent selection and purification strategies.

Property	Value	Reference
CAS Number	16478-52-7	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1][4]
Molecular Weight	153.14 g/mol	[1][4]
IUPAC Name	3-methoxypyridine-2-carboxylic acid	[1]
Synonyms	3-Methoxypicolinic acid	[4]
Physical Form	Solid (Off-white to grey)	[5]
Melting Point	159-160 °C (decomposition)	[5]
pKa (Predicted)	1.05 ± 0.50	[5]
Boiling Point (Predicted)	314.7 ± 22.0 °C	[5]

Application 1: Scaffold for Bioactive Compound Synthesis

The primary application of **3-Methoxypyridine-2-carboxylic acid** is as a structural scaffold for the synthesis of more complex, biologically active molecules. The carboxylic acid group is a key functional handle, most commonly used for the formation of amide bonds by coupling with various primary or secondary amines. This reaction is fundamental in medicinal chemistry for linking molecular fragments and building libraries of compounds for structure-activity relationship (SAR) studies.



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Caption: Synthetic utility of **3-Methoxypyridine-2-carboxylic acid**.

Protocol 1: General Amide Coupling

This protocol describes a standard procedure for coupling **3-Methoxypyridine-2-carboxylic acid** with a representative amine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. This method is widely applicable for generating amide derivatives.[6]

Materials:

- **3-Methoxypyridine-2-carboxylic acid**
- Target amine (e.g., aniline, benzylamine)
- N,N'-dicyclohexylcarbodiimide (DCC)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution

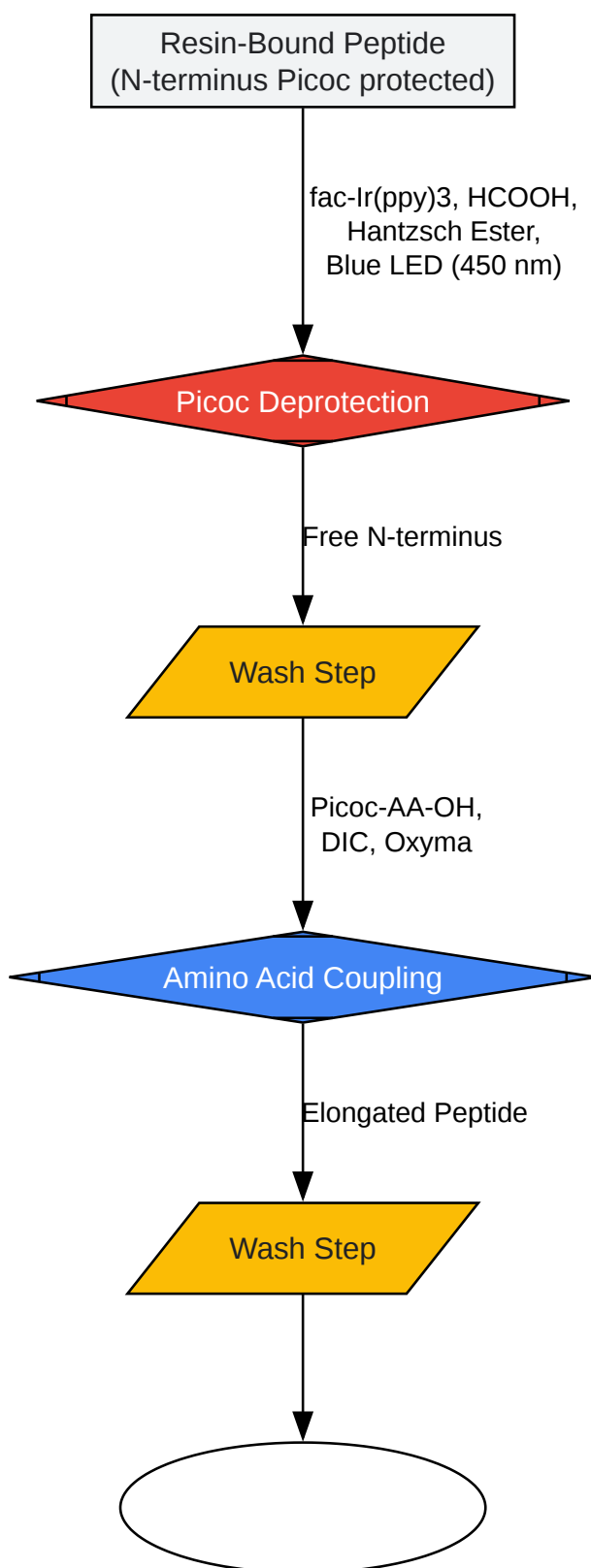
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath

Procedure:

- In a clean, dry round-bottom flask, dissolve **3-Methoxypyridine-2-carboxylic acid** (1.0 eq) in anhydrous DCM (or DMF) under an inert atmosphere (e.g., nitrogen or argon).
- Add the desired amine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
- Cool the reaction mixture to 0 °C using an ice bath.
- In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
- Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
- Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Application 2: Photolabile Protecting Group for Peptide Synthesis

A novel application of **3-Methoxypyridine-2-carboxylic acid** is in the formation of the Picoc protecting group for the N α -amino group of amino acids, intended for solid-phase peptide synthesis (SPPS).^[7] This group is stable to standard coupling conditions but can be selectively removed under mild photoredox catalysis, offering an orthogonal strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.



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Caption: Workflow for Picoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: Photoredox-Catalyzed N α -Picoc Deprotection on Resin

This protocol is adapted from a published procedure for the removal of the Picoc protecting group from a resin-bound peptide during SPPS.^[7]

Optimized Reaction Conditions:

Component	Concentration / Amount	Purpose
Photocatalyst	fac-Ir(ppy) ₃ (5 mol %)	Catalyzes single-electron transfer
Sacrificial Reductant	Hantzsch Ester (6.0 eq)	Electron donor
Proton Source	Formic Acid (20.0 eq)	Facilitates cleavage
Solvent	DMF/H ₂ O (9:1, v/v)	Reaction medium
Light Source	40 W Blue LED (450 nm)	Photoexcitation of catalyst
Temperature	35 °C	Optimal reaction temperature
Reaction Time	30 min	For quantitative cleavage

Materials:

- N α -Picoc protected peptide anchored on Wang or Rink Amide-AM resin
- fac-Iridium(III) tris(2-phenylpyridine) [fac-Ir(ppy)₃]
- Formic acid (HCOOH)
- Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
- Dimethylformamide (DMF), peptide synthesis grade
- Deionized water
- Solid-phase synthesis vessel (e.g., syringe reactor with a frit)

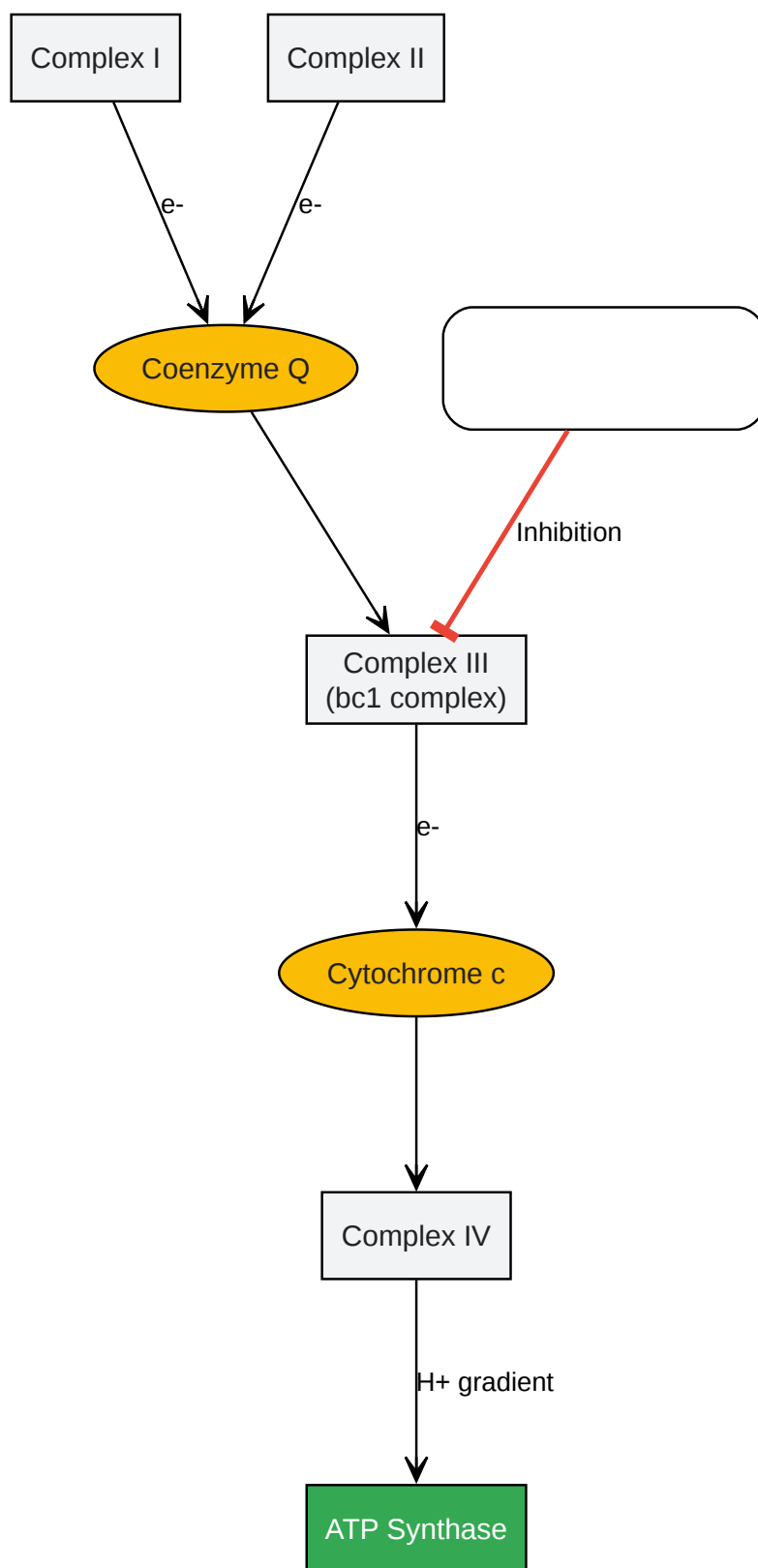
- 40 W Blue LED lamp (450 nm)
- Shaker/rocker

Procedure:

- Place the resin-bound peptide (1.0 eq) in the synthesis vessel.
- Add a solution of the photocatalyst fac-Ir(ppy)₃ (5 mol %), formic acid (20.0 eq), and Hantzsch ester (6.0 eq) in a DMF/H₂O (9:1, v/v) mixture.
- Ensure the resin is fully solvated and gently agitate the slurry.
- Position the vessel approximately 5-10 cm from the 40 W blue LED lamp.
- Irradiate the mixture for 30 minutes at 35 °C with continuous agitation.
- After 30 minutes, drain the reaction solution from the vessel.
- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove the cleaved protecting group and reagents.
- The resin, now bearing a peptide with a free N-terminus, is ready for the next amino acid coupling step.

Potential Biological Activity Profile (Inferred from Analogs)

While specific biological data for **3-Methoxypyridine-2-carboxylic acid** is limited in publicly available literature, analysis of structurally similar compounds provides insight into its potential applications. For instance, the closely related analog 3-Hydroxy-4-methoxypyridine-2-carboxylic acid is known to inhibit the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain involved in ATP synthesis.^[8]



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Caption: Inhibition of mitochondrial Complex III by a structural analog.

This inhibitory activity suggests that the 4-alkoxy-3-hydroxypicolinic acid scaffold has potential applications in areas requiring modulation of cellular respiration, such as in the development of fungicides or other antimicrobial agents.[8] By extension, **3-Methoxypyridine-2-carboxylic acid** provides a valuable starting point for the synthesis of analogs that could be screened for similar or novel enzyme inhibitory activities.

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